![molecular formula C22H15ClN2O3 B14395870 Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate CAS No. 88282-17-1](/img/structure/B14395870.png)
Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoyl group, a cyanophenyl group, and a chlorobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of methyl 3-amino-4-chlorobenzoate with benzoyl chloride and 2-cyanophenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction and recrystallization are commonly used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate involves its interaction with specific molecular targets. The benzoyl and cyanophenyl groups can interact with enzymes and receptors, modulating their activity. The chlorobenzoate moiety may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[benzoyl(2-cyanophenyl)amino]-benzoate
- Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-methylbenzoate
- Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-fluorobenzoate
Uniqueness
Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate is unique due to the presence of the chlorobenzoate moiety, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool in various research applications.
Propiedades
Número CAS |
88282-17-1 |
|---|---|
Fórmula molecular |
C22H15ClN2O3 |
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
methyl 3-(N-benzoyl-2-cyanoanilino)-4-chlorobenzoate |
InChI |
InChI=1S/C22H15ClN2O3/c1-28-22(27)16-11-12-18(23)20(13-16)25(19-10-6-5-9-17(19)14-24)21(26)15-7-3-2-4-8-15/h2-13H,1H3 |
Clave InChI |
DKXCYSDEXXLEFC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)Cl)N(C2=CC=CC=C2C#N)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


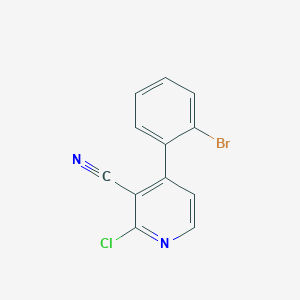
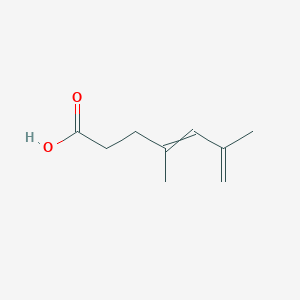
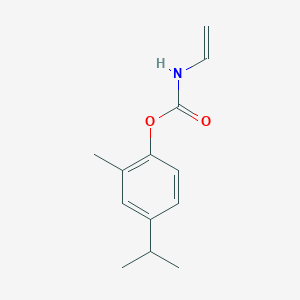
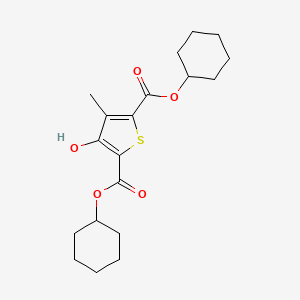
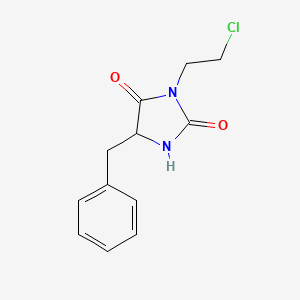
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)
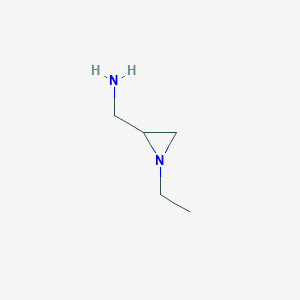
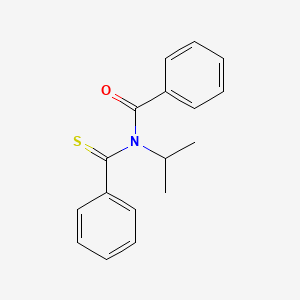
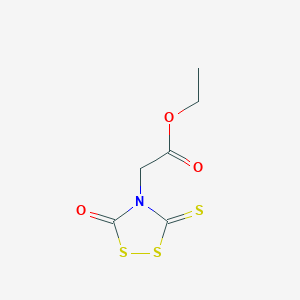
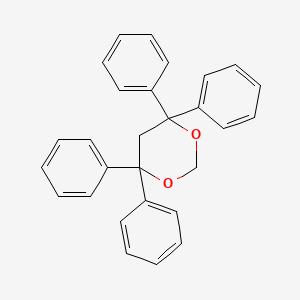
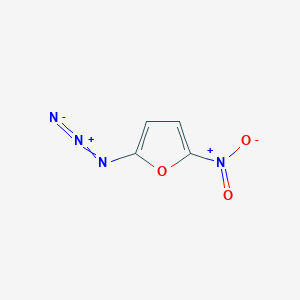
![N-[2-(Diethylamino)ethyl]-N-ethyl-N'-phenylurea](/img/structure/B14395848.png)
![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14395858.png)
